molecular formula C11H8N2O2S B8438628 4,5-bis-(2-Furyl)-1H-2-imidazolethiol

4,5-bis-(2-Furyl)-1H-2-imidazolethiol

Cat. No.: B8438628
M. Wt: 232.26 g/mol
InChI Key: FDZUXTXZPYRSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis-(2-Furyl)-1H-2-imidazolethiol is a heterocyclic compound featuring an imidazole core substituted with two 2-furyl groups at the 4- and 5-positions and a thiol (-SH) group at the 2-position. The furyl groups introduce aromaticity and polarity due to the oxygen atom in the furan ring, while the thiol moiety enhances reactivity, enabling participation in coordination chemistry, redox reactions, and biomolecular interactions. This compound is of interest in medicinal chemistry, materials science, and catalysis due to its unique electronic and steric profile .

Properties

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

4,5-bis(furan-2-yl)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C11H8N2O2S/c16-11-12-9(7-3-1-5-14-7)10(13-11)8-4-2-6-15-8/h1-6H,(H2,12,13,16)

InChI Key

FDZUXTXZPYRSOC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(NC(=S)N2)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4,5-bis-(2-furyl)-1H-2-imidazolethiol and related compounds:

Compound Name Substituents/Features Key Properties/Applications Reference
This compound - 4,5: 2-Furyl
- 2: Thiol (-SH)
- Polar due to furyl oxygen; potential ligand for metal coordination.
- Antioxidant/biological activity inferred from thiol group.
N/A
4,5-Diphenyl-2-imidazolethiol - 4,5: Phenyl
- 2: Thiol (-SH)
- Higher lipophilicity than furyl analog.
- Used in coordination chemistry and as a synthetic intermediate.
4,5-Bis-(4-Cl-Ph)-2-(2-EtO-4-CF3-Ph)-4,5-dihydro-1H-imidazole - 4,5: 4-Chlorophenyl
- 2: 2-Ethoxy-4-CF3-phenyl
- Dihydroimidazole (non-aromatic)
- Electron-withdrawing Cl/CF3 groups enhance stability.
- Reduced aromaticity may lower reactivity.
(4S,5S)-2,2-Dimethyl-4,5-bis(3-Me-2-thioxo-2,3-dihydro-1H-imidazol-1-yl-methyl)-1,3-dioxolane - Thioxo (C=S) groups
- Methyl substituents
- Dioxolane linker
- Thioxo groups enable metal chelation.
- Methyl groups increase steric hindrance.

Electronic and Steric Effects

  • Furyl vs. Phenyl Substitution : The 2-furyl groups in the target compound introduce polarity and π-conjugation, enhancing solubility in polar solvents compared to 4,5-diphenyl analogs. However, phenyl groups (e.g., in 4,5-diphenyl-2-imidazolethiol) increase lipophilicity, favoring membrane permeability in biological systems .
  • Thiol vs. Thioxo Groups : The thiol (-SH) group in the target compound is redox-active and prone to disulfide formation, whereas thioxo (C=S) groups (as in ) act as stronger hydrogen-bond acceptors and ligands for transition metals .
  • Electron-Withdrawing Substituents : Chloro and trifluoromethyl groups () deactivate the imidazole ring, reducing electrophilic substitution reactivity but improving metabolic stability in pharmaceutical contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.